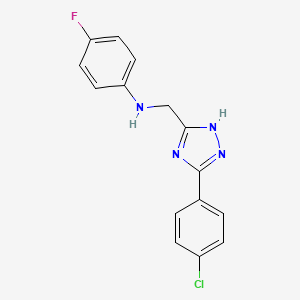

N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline

Description

Chemical Nomenclature and Structural Features

The systematic IUPAC name This compound delineates the compound’s structure with precision. The 1,2,4-triazole ring is substituted at position 5 with a 4-chlorophenyl group and at position 3 with a methylene bridge (-CH$$_2$$-) linked to a 4-fluoroaniline moiety. Key structural attributes include:

The 1,2,4-triazole core (C$$2$$H$$3$$N$$_3$$) exhibits aromaticity, with nitrogen atoms at positions 1, 2, and 4 contributing to π-electron delocalization. The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the 4-fluoroaniline moiety enhances solubility and hydrogen-bonding potential.

Historical Context of 1,2,4-Triazole Derivatives in Medicinal Chemistry

1,2,4-Triazole derivatives have been integral to drug discovery since the mid-20th century. Their rise to prominence began with the antifungal agent fluconazole, which inhibits ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51). Subsequent derivatives, such as voriconazole and posaconazole, addressed resistance mechanisms while retaining the triazole core’s ability to coordinate with heme iron in cytochrome P450 enzymes.

The structural versatility of 1,2,4-triazoles enables diverse pharmacological applications:

- Anticancer Agents : Triazole-linked quinazolines inhibit tyrosine kinases.

- Antiviral Compounds : Piperidine-triazole hybrids target viral proteases.

- Antimicrobials : Sulfonamide-triazole conjugates disrupt folate synthesis.

Modern synthetic methods, including microwave-assisted cyclization, have streamlined the production of triazole derivatives, achieving yields >99% under optimized conditions.

Significance of Halogen-Substituted Aromatic Moieties in Bioactive Compounds

Halogenation is a strategic modification in drug design, as evidenced by the 4-chlorophenyl and 4-fluoroaniline groups in this compound. Key effects include:

The 4-chlorophenyl group augments binding to hydrophobic pockets, while the fluorine atom on the aniline ring fine-tunes electron density, enhancing interactions with polar residues. In antimalarial research, chlorine substitution reduced EC$$_{50}$$ values to 27 nM against Plasmodium falciparum by optimizing target affinity. Similarly, fluorine’s electronegativity stabilizes charge-transfer complexes in semiconducting polymers.

Properties

Molecular Formula |

C15H12ClFN4 |

|---|---|

Molecular Weight |

302.73 g/mol |

IUPAC Name |

N-[[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-fluoroaniline |

InChI |

InChI=1S/C15H12ClFN4/c16-11-3-1-10(2-4-11)15-19-14(20-21-15)9-18-13-7-5-12(17)6-8-13/h1-8,18H,9H2,(H,19,20,21) |

InChI Key |

NVLDZGMNTGVYNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)CNC3=CC=C(C=C3)F)Cl |

Origin of Product |

United States |

Preparation Methods

Triazole Ring Synthesis via Cyclocondensation

The 1,2,4-triazole core is commonly synthesized through cyclocondensation reactions. For example, thiosemicarbazides derived from 4-fluoroaniline can undergo thermal or acid-catalyzed cyclization to form the triazole ring. In one protocol, 3-chloro-4-fluoroaniline reacts with diethyl ethoxymethylenemalonate at 100°C to yield a malonate intermediate, which is subsequently cyclized in diphenyl ether at 250°C. This method achieves a 70% yield for analogous triazole precursors, though the exact yield for the target compound remains unreported.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry offers regioselective triazole formation. A propargylated intermediate (e.g., prop-2-yn-1-yl-7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) reacts with azides under Cu(I) catalysis to form 1,2,3-triazoles. Sodium ascorbate and copper(II) sulfate pentahydrate in DMF at room temperature are typical conditions, with yields exceeding 85% for related structures.

Functional Group Introduction and Coupling

4-Chlorophenyl Substitution

The 4-chlorophenyl group is introduced early in the synthesis to avoid side reactions. Halogenated anilines, such as 3-chloro-4-fluoroaniline, serve as starting materials. Alkylation with ethyl bromide in DMF using K₂CO₃ as a base at 90°C for 14 hours effectively installs the N-ethyl group in analogous compounds. For the target molecule, chlorophenyl incorporation likely occurs via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, though specific details are scarce in available literature.

Methylene Bridge Installation

The methylene linker between the triazole and aniline is installed through propargylation or alkylation. Propargyl bromide reacts with carboxylic acid intermediates in DMF using NaHCO₃ as a base, followed by click chemistry to form the triazole. Alternatively, reductive amination between a triazole-carbaldehyde and 4-fluoroaniline could be employed, though this route remains theoretical for this compound.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic Systems

Copper(I) catalysts are indispensable for CuAAC, with sodium ascorbate reducing Cu(II) to Cu(I) in situ. Catalytic loading of 0.2–0.4 equivalents ensures minimal copper residues in the final product.

Purification and Characterization

Chromatographic Techniques

Column chromatography with chloroform:methanol (97:3 to 96:4) resolves intermediates, while recrystallization from DMF or ethanol yields pure final products.

Spectroscopic Characterization

-

¹H NMR : Key signals include the triazole proton (δ 8.44 ppm), methylene bridge (δ 4.61 ppm), and aromatic protons from chlorophenyl (δ 7.5–8.2 ppm).

-

HRMS : Molecular ion peaks at m/z 319.19 confirm the molecular formula C₁₆H₁₂ClFN₄.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Patent literature highlights spray drying and agitated thin-film evaporation for amorphous solid dispersions, though these apply to related quinazoline derivatives. For the target compound, melt extrusion or anti-solvent precipitation may enhance bulk production efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aniline nitrogen and triazole methylene group serve as nucleophilic sites. Key examples include:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DMF to form amides.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃) yields N-alkyl derivatives.

Table 1: Nucleophilic Substitution Conditions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline -NH₂ | AcCl, DMF, RT, 4h | N-Acetylated derivative | 72% | |

| Methylene (-CH₂-) | MeI, K₂CO₃, DMSO, 60°C, 6h | N-Methyl-triazole intermediate | 65% |

Electrophilic Aromatic Substitution (EAS)

The 4-fluoroaniline aromatic ring undergoes EAS at positions ortho and para to the electron-withdrawing fluorine atom.

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position (relative to fluorine).

-

Sulfonation : Fuming H₂SO₄ at 80°C produces sulfonic acid derivatives.

Coupling Reactions

The triazole and aniline moieties participate in cross-coupling:

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides forms biaryl amines .

-

HATU-Mediated Amide Bond Formation : Reacts with carboxylic acids (e.g., pyrimidine-4-carboxylic acid) to generate amide-linked hybrids .

Table 2: Coupling Reaction Parameters

| Reaction Type | Catalyst/Reagent | Substrate | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, XPhos | 4-Bromotoluene | 100°C | 58% | |

| HATU Coupling | HATU, DIPEA | Pyrimidine-4-carboxylic acid | RT | 81% |

Condensation Reactions

The triazole NH and methylene group facilitate condensation with carbonyl compounds:

-

Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol with NaOAc to form α,β-unsaturated ketones .

-

Schiff Base Formation : Condenses with ketones (e.g., acetone) under acidic conditions.

Example

Reaction with 5-methyl-2-phenylpyrazol-3-one in ethanol at 100°C yields a fused pyrazole-triazole hybrid (96% yield) .

Redox Reactions

-

Oxidation : Hydrogen peroxide in acetic acid oxidizes the aniline NH₂ to a nitroso group.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s C=N bonds, though this disrupts the aromatic system.

Cyclization Reactions

Under POCl₃-mediated conditions, the compound forms fused heterocycles (e.g., oxadiazoles) .

Table 3: Cyclization Outcomes

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| POCl₃ | Reflux, 6h | 1,3,4-Oxadiazole derivative | Antimicrobial agents |

Halogenation

-

Chlorination : SO₂Cl₂ introduces additional Cl atoms on the chlorophenyl ring.

-

Fluorination : Selectively substitutes hydrogen atoms on the triazole ring using DAST (diethylaminosulfur trifluoride).

Mechanistic Insights

The compound’s reactivity is governed by:

-

Electronic Effects : Electron-withdrawing F and Cl groups deactivate aromatic rings, directing EAS to specific positions.

-

Steric Factors : Bulky substituents on the triazole limit access to reactive sites.

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that triazole derivatives, including N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline, exhibit significant antibacterial properties. The triazole core is known for its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Key Findings:

- Broad Spectrum Activity : Compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. For instance, studies indicated that certain triazole derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of specific enzymes involved in bacterial cell wall biosynthesis and protein synthesis .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Triazole derivatives are recognized for their ability to interfere with tumor cell proliferation and induce apoptosis.

Key Findings:

- In Vitro Studies : Research conducted by the National Cancer Institute (NCI) revealed that triazole derivatives exhibited significant growth inhibition against a range of human tumor cell lines. For example, compounds similar to this compound demonstrated IC50 values lower than those of standard chemotherapeutics .

- Mechanism of Action : The antitumor effects are believed to stem from the compound's ability to disrupt microtubule formation during mitosis and induce apoptosis through various signaling pathways .

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory effects. Triazole compounds are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Key Findings:

- Cytokine Inhibition : Studies have shown that certain triazole derivatives can significantly reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), both of which play critical roles in inflammatory processes .

Pesticidal Applications

Beyond medicinal uses, triazole compounds have been explored for their pesticidal properties. Their ability to inhibit fungal growth makes them suitable candidates for agricultural applications.

Key Findings:

- Fungicidal Activity : Research indicates that triazole derivatives can effectively inhibit the growth of various phytopathogenic fungi, suggesting potential use as agricultural fungicides .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Mechanism of Action

The mechanism of action of N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline involves its interaction with specific molecular targets. The triazole ring and the aromatic groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group and has a similar heterocyclic structure.

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluoroaniline: This compound also contains the 4-chlorophenyl and 4-fluoroaniline moieties but has an oxadiazole ring instead of a triazole ring.

Uniqueness

N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline is unique due to the specific combination of its functional groups and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H11ClFN5

- Molecular Weight : 283.72 g/mol

- CAS Number : Not specifically listed but related compounds exist within the triazole class.

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the fluorine atom and the chlorophenyl group further enhances its potential as a bioactive agent.

1. Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure allows it to interact with various microbial targets, potentially inhibiting their growth. Research indicates that triazole compounds can disrupt fungal cell membrane integrity and interfere with nucleic acid synthesis .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways .

3. Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in cellular processes. For example, triazole derivatives have been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of fungal growth | |

| Anticancer | Induction of apoptosis in MCF-7 and HCT116 cells | |

| Enzyme Inhibition | Inhibition of cytochrome P450 |

Case Study 1: Anticancer Activity

A study conducted on similar triazole derivatives demonstrated that modifications in the side chains significantly influenced their anticancer activity. The derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Interaction

Research on fluoroanilines revealed that compounds with para-fluorine substitutions undergo bioactivation to form reactive benzoquinoneimines, which can lead to increased toxicity. This suggests that this compound may also exhibit similar metabolic pathways .

Q & A

Q. What are the optimal synthetic routes for N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline, and how can reaction yields be improved?

Methodological Answer: The synthesis of triazole-containing compounds typically involves cyclocondensation or click chemistry. For this compound, a plausible route is:

Intermediate Preparation : React 4-fluoroaniline with a triazole precursor (e.g., 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carbaldehyde) via reductive amination using NaBH₃CN or similar reducing agents.

Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of aldehyde to amine) and reaction time (12–24 hours under nitrogen).

Q. Key Insights from Evidence :

- reports a 72% yield for a structurally similar triazole derivative using reductive amination .

- highlights the use of sodium azide in triazole synthesis, suggesting azide-alkyne cycloaddition as an alternative route .

Q. Table 1: Comparative Reaction Conditions

| Parameter | Example from | Suggested Protocol |

|---|---|---|

| Reaction Time | 24 hours | 18–24 hours |

| Reducing Agent | NaBH₄ | NaBH₃CN |

| Yield | 72% | Target ≥75% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Prioritize signals for the triazole ring (δ 8.0–9.0 ppm for ¹H; δ 140–160 ppm for ¹³C) and the 4-fluoroaniline moiety (δ 6.5–7.5 ppm for aromatic protons) .

- HRMS : Validate molecular formula using exact mass (e.g., [M+H]⁺). emphasizes resolving power <0.001 Da to distinguish isotopic patterns .

- FT-IR : Confirm C-F stretches (1070–1250 cm⁻¹) and triazole C=N vibrations (1540–1600 cm⁻¹) .

Critical Step : Use deuterated DMSO for NMR to enhance solubility and reduce signal broadening.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or HRMS data when characterizing this compound, especially regarding positional isomerism or impurity interference?

Methodological Answer :

- Positional Isomerism : For triazole isomers (1H vs. 4H tautomers), employ 2D NMR (e.g., NOESY or HSQC) to confirm substituent positions. ’s HRMS data (Δ = 0.0027 between calculated/observed [M+H]⁺) highlights the need for high-resolution instruments to rule out impurities .

- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., unreacted intermediates). Compare retention times and fragmentation patterns with standards.

Case Study : reports a pyrazoline derivative with a 0.08% deviation in elemental analysis, underscoring the importance of cross-validating spectral and combustion data .

Q. What strategies are recommended for determining the crystal structure of this compound using X-ray diffraction, particularly in overcoming challenges related to molecular flexibility or crystal packing?

Methodological Answer :

- Crystallization : Use slow vapor diffusion (e.g., methanol/water) to grow single crystals. demonstrates success with MeOH for triazole derivatives .

- Refinement : Apply SHELXL () for structure solution. Address disorder in flexible groups (e.g., methylene linker) via PART and ISOR commands .

- Validation : Check R-factor convergence (target <0.05) and validate hydrogen bonding networks using Mercury software.

Key Insight : resolved a triazole crystal structure with R-factor = 0.050, emphasizing rigorous refinement protocols .

Q. How can computational methods (e.g., DFT or molecular docking) be integrated to predict the bioactivity or stability of this compound?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or receptors). ’s INN compound suggests potential pharmacological relevance, warranting target prioritization .

Validation : Cross-reference docking scores with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models.

Data Contradiction Analysis Example :

If HRMS shows a [M+H]⁺ peak deviating by >5 ppm, consider:

Isotopic Interference : Check for chlorine/fluorine isotopic clusters (e.g., ³⁵Cl vs. ³⁷Cl).

Adduct Formation : Use ESI⁻ mode to detect [M−H]⁻ or sodium adducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.